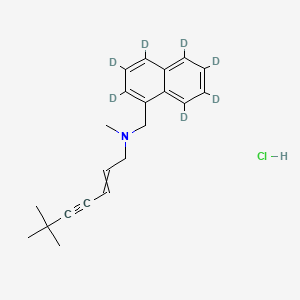

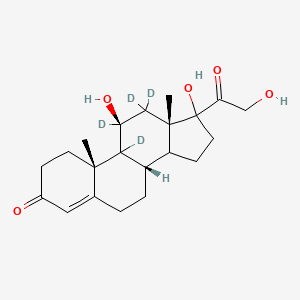

Cortisol-9,11,12,12-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrocortisone-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used as an internal standard for the quantification of hydrocortisone in various analytical applications, particularly in mass spectrometry .

作用机制

氢化可的松-d4 通过模拟氢化可的松的作用来发挥作用。 它与细胞质中的糖皮质激素受体结合,形成受体-配体复合物,该复合物转移到细胞核中 . 该复合物与靶基因启动子区域的糖皮质激素反应元件结合,导致基因表达发生改变 . 下游效应包括毛细血管血管扩张和通透性降低,白细胞迁移到炎症部位减少,以及葡萄糖代谢的调节 .

生化分析

Biochemical Properties

Cortisol-9,11,12,12-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cortisol stimulates many copper enzymes (often to 50% of their total potential), including lysyl oxidase, an enzyme that cross-links collagen and elastin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, cortisol production is increased during periods of stress, and it is a major effector molecule in the hypothalamic-pituitary-adrenal axis (HPA) stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an agonist at the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), with an approximately 6- to 10-fold greater affinity for MR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the synthesis of new glucose molecules in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues

准备方法

氢化可的松-d4 是通过一系列化学反应合成的,这些反应涉及将氘原子掺入氢化可的松分子中。 合成路线通常从氢化可的松开始,氢化可的松经过氘交换反应,用氘取代特定的氢原子 . 反应条件通常涉及使用氘代溶剂和催化剂来促进交换过程 . 氢化可的松-d4 的工业生产方法类似于其他氘代化合物的生产方法,涉及在受控条件下进行大规模的氘交换反应 .

化学反应分析

氢化可的松-d4 经历了与氢化可的松相似的各种化学反应。 这些反应包括:

科学研究应用

氢化可的松-d4 由于其稳定性和同位素标记,在科学研究中被广泛使用。 它的一些应用包括:

相似化合物的比较

氢化可的松-d4 由于其氘标记而独一无二,这提供了增强的稳定性,并允许在分析应用中进行精确的定量。 类似的化合物包括:

可的松-d4: 可的松的一种氘代形式,用作可的松定量的内标.

四氢可的松-d4: 氢化可的松-d4 的还原形式,用于氢化可的松代谢的研究.

泼尼松-d4: 泼尼松的一种氘代形式,用于类似的分析应用.

这些化合物具有相似的化学性质,但在具体的应用和氘标记的位置上有所不同。

属性

CAS 编号 |

73565-87-4 |

|---|---|

分子式 |

C21H30O5 |

分子量 |

364.5 g/mol |

IUPAC 名称 |

(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D |

InChI 键 |

JYGXADMDTFJGBT-SSWZDPBISA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

手性 SMILES |

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

73565-87-4 (unlabelled) |

同义词 |

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4) |

标签 |

Cortisone Impurities |

产品来源 |

United States |

Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?

A: this compound is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.

Q2: How does the use of this compound improve the accuracy of cortisol measurements in complex matrices like sweat and urine?

A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of this compound to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because this compound will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].

- Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).

- Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。